3-Methoxy-2-naphthol
CAS No.: 18515-11-2
Cat. No.: VC21069399
Molecular Formula: C11H10O2
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18515-11-2 |
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Molecular Formula | C11H10O2 |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 3-methoxynaphthalen-2-ol |
Standard InChI | InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3 |
Standard InChI Key | SJTNTIRIRIPZDV-UHFFFAOYSA-N |
SMILES | COC1=CC2=CC=CC=C2C=C1O |
Canonical SMILES | COC1=CC2=CC=CC=C2C=C1O |
Introduction
Overview of 3-Methoxy-2-naphthol
3-Methoxy-2-naphthol, also known as 2-hydroxy-3-methylnaphthalene, is an organic compound with the molecular formula . It is characterized by the presence of a methoxy group (-OCH₃) at the 3-position and a hydroxyl group (-OH) at the 2-position of the naphthalene ring. This compound is typically a solid at room temperature, with a melting point ranging from 107 to 111 °C. Its CAS number is 18515-11-2, and it has a molecular weight of approximately 174.20 g/mol .
Synthesis Methods
The synthesis of 3-Methoxy-2-naphthol can be achieved through several methods, including:
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Oxidative Reactions: The compound can undergo oxidative transformations using different oxidants. For instance, using ferric chloride can lead to dimerization, forming binaphthol derivatives.
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Photocatalytic Asymmetric Synthesis: Recent advancements have introduced methods utilizing chiral ruthenium complexes for high enantioselectivity in producing derivatives of this compound.
Biological Activities
3-Methoxy-2-naphthol exhibits several notable biological activities:
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Antioxidant Properties: Research indicates that this compound has significant antioxidant activity, which helps neutralize free radicals and may prevent oxidative stress-related diseases.
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Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains, suggesting mechanisms involving disruption of microbial membranes and interference with metabolic processes.
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Neuroprotective Effects: Emerging studies suggest potential neuroprotective effects through its action as a dopamine D4 antagonist, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease and schizophrenia.
Applications in Research and Industry
3-Methoxy-2-naphthol has diverse applications across various fields:
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Chemistry: Used as an intermediate in synthesizing organic compounds, including dyes and pharmaceuticals.
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Biology: Investigated for its biological activities, particularly its antioxidant and antimicrobial properties.
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Medicine: Explored for potential use in drug development, especially as a precursor for dopamine D4 antagonists.
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Industry: Utilized in producing specialty chemicals and materials.
Comparison with Similar Compounds
The unique substitution pattern on the naphthalene ring makes 3-Methoxy-2-naphthol distinct from other naphthol derivatives. A comparison with similar compounds is summarized below:
Compound | Structural Features | Notable Properties |
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2-Hydroxy-3-methoxynaphthalene | Hydroxyl group at position 2 | Similar reactivity but different biological effects |
3-Bromo-2-naphthol | Bromine substituent at position 3 | Different electrophilic substitution behavior |
6-Methoxy-2-naphthol | Methoxy group at position 6 | Unique physical properties due to substitution pattern |
This comparison illustrates how the specific functional groups influence the chemical behavior and applications of these compounds.
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